molecular formula C18H12BrClN2O4 B2759999 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-39-2

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2759999
CAS No.: 303986-39-2
M. Wt: 435.66
InChI Key: ITPTXWNGZFYDPY-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C18H12BrClN2O4 and its molecular weight is 435.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Structure Analysis

Research has demonstrated the importance of imidazolidine derivatives, like the compound , in exhibiting significant pharmacological activities. For example, the synthesis of 1-(4-chlorophenyl)-2-aminoimidazoline-2 has been discussed, showing the process involves reactions with N-(4-chlorophenyl)-1,2-diaminoethane and cyanogen bromide, highlighting the role of aromatic substituents in pharmacological activity, particularly for the opioid MOP receptor and serotonin type 2 receptor affinity (Matosiuk et al., 2005).

Molecular Docking Studies

Molecular docking studies of related compounds, including imidazolidine derivatives, aim to understand their inhibitory activity against specific targets, such as glucosamine 6-phosphate synthase, a key enzyme for antimicrobial agents. This demonstrates the compound's potential utility in developing antimicrobial agents (Sharma et al., 2018).

Pharmacological Evaluation

Anti-inflammatory and Analgesic Activities

Novel 4(3H)-quinazolinone derivatives, which include structural motifs similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research highlights the compound's potential as a scaffold for developing new therapeutic agents (Farag et al., 2012).

Anticancer and HIV Properties

The synthesis of new series of pyrazolines based thiazolidin-4-one derivatives, incorporating elements of the compound's structure, shows excellent properties as potential anticancer and HIV agents. This underscores the broad spectrum of biological activities that derivatives of the compound may exhibit (Patel et al., 2013).

Antimicrobial Activity

Research into novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives, which share a core structure with the target compound, has shown broad-spectrum antimicrobial activity. This supports the potential use of the compound's derivatives in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O4/c19-13-6-4-12(5-7-13)15(23)10-22-17(25)16(24)21(18(22)26)9-11-2-1-3-14(20)8-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPTXWNGZFYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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